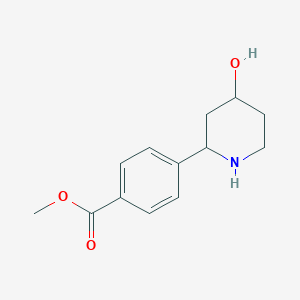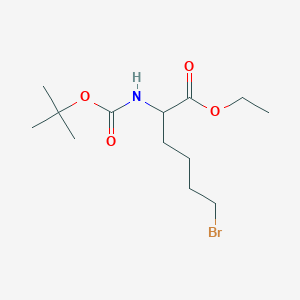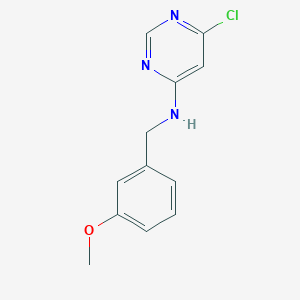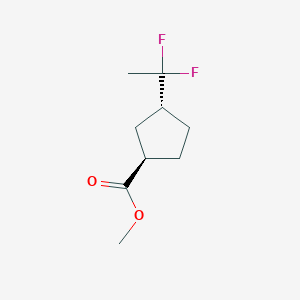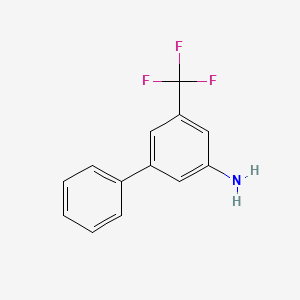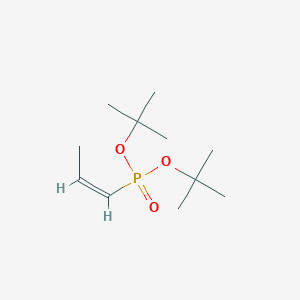
(Z)-Di-tert-butyl prop-1-en-1-ylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-Di-tert-butyl prop-1-en-1-ylphosphonate is a versatile organophosphorus compound with a wide range of applications in organic synthesis and industrial chemistry. This compound is characterized by the presence of a phosphonate group attached to a prop-1-en-1-yl moiety, with two tert-butyl groups providing steric hindrance and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Di-tert-butyl prop-1-en-1-ylphosphonate typically involves the reaction of di-tert-butyl phosphite with an appropriate alkene under controlled conditions. One common method is the Michaelis-Arbuzov reaction, where di-tert-butyl phosphite reacts with an alkyl halide to form the desired phosphonate ester. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the phosphonate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically purified using distillation or chromatography techniques to remove any impurities and obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-Di-tert-butyl prop-1-en-1-ylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphine oxides.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine or phosphine oxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acids or phosphine oxides.
Reduction: Phosphines or phosphine oxides.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
(Z)-Di-tert-butyl prop-1-en-1-ylphosphonate has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Catalysis: The compound serves as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the catalysts.
Material Science: It is used in the development of new materials with unique properties.
Biological Studies: The compound is studied for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of (Z)-Di-tert-butyl prop-1-en-1-ylphosphonate involves its interaction with various molecular targets and pathways. The phosphonate group can form strong bonds with metal ions, making it useful in coordination chemistry and catalysis. The compound can also interact with enzymes and proteins, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Similar Compounds
(E)-Di-tert-butyl prop-1-en-1-ylphosphonate: Similar structure but with a different geometric configuration.
Di-tert-butyl prop-1-en-1-ylphosphine: Contains a phosphine group instead of a phosphonate group.
Di-tert-butyl prop-1-en-1-ylphosphine oxide: Contains a phosphine oxide group.
Uniqueness
(Z)-Di-tert-butyl prop-1-en-1-ylphosphonate is unique due to its specific geometric configuration, which can influence its reactivity and interactions with other molecules. The presence of the phosphonate group also provides distinct chemical properties compared to phosphines and phosphine oxides.
Properties
Molecular Formula |
C11H23O3P |
|---|---|
Molecular Weight |
234.27 g/mol |
IUPAC Name |
2-methyl-2-[(2-methylpropan-2-yl)oxy-[(Z)-prop-1-enyl]phosphoryl]oxypropane |
InChI |
InChI=1S/C11H23O3P/c1-8-9-15(12,13-10(2,3)4)14-11(5,6)7/h8-9H,1-7H3/b9-8- |
InChI Key |
JGVWOXDBNKSJCM-HJWRWDBZSA-N |
Isomeric SMILES |
C/C=C\P(=O)(OC(C)(C)C)OC(C)(C)C |
Canonical SMILES |
CC=CP(=O)(OC(C)(C)C)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6,6-Dimethylspiro[3.3]heptan-2-yl)methanamine](/img/structure/B13327232.png)
![Methyl 5-bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate](/img/structure/B13327240.png)
![Tert-butyl 1-isopropyl-7-oxo-1,4,6,7-tetrahydrospiro[indazole-5,4'-piperidine]-1'-carboxylate](/img/structure/B13327244.png)
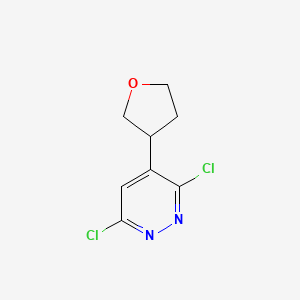
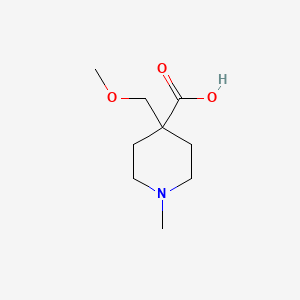

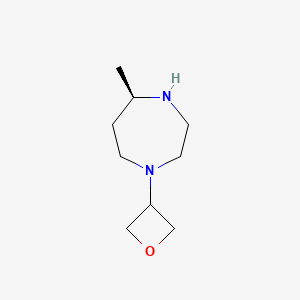

![3-{5-Cyclopropyl-3-(3,5-Dimethyl-1h-Pyrazol-4-Yl)-2-[3-(Propan-2-Yloxy)phenyl]-1h-Indol-1-Yl}propanoic Acid](/img/structure/B13327306.png)
